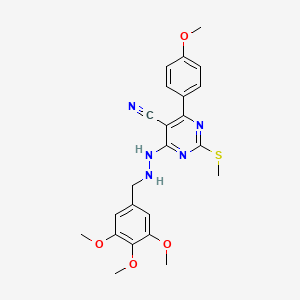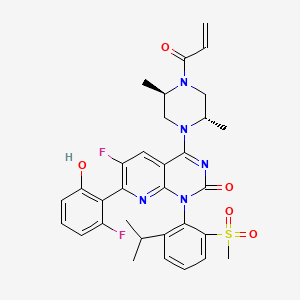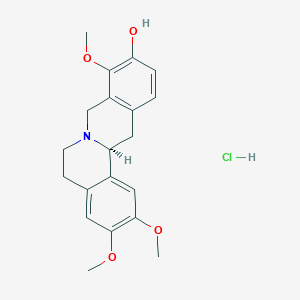
Cap-dependent endonuclease-IN-13
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cap-dependent endonuclease-IN-13 is a compound known for its potent inhibitory effects on cap-dependent endonucleases. These enzymes are crucial for the transcription and replication of certain viruses, making this compound a valuable candidate for antiviral drug development. The compound has shown promise in inhibiting the replication of various RNA viruses, including influenza viruses.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Cap-dependent endonuclease-IN-13 involves several steps, starting with the preparation of key intermediates. The process typically includes the formation of heterocyclic rings, followed by functional group modifications to enhance the compound’s inhibitory activity. Common reagents used in the synthesis include ethyl acetate, T3P (ethyl acetate solution), and HND-580 . The reaction conditions often involve controlled temperatures and pressures to ensure the desired chemical transformations.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-throughput reactors and automated systems to ensure consistency and efficiency. Quality control measures are implemented at various stages to monitor the purity and potency of the final product.
Análisis De Reacciones Químicas
Types of Reactions: Cap-dependent endonuclease-IN-13 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, enhancing the compound’s activity.
Substitution: Substitution reactions are used to introduce different functional groups, improving the compound’s binding affinity to the target enzyme.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The reactions are typically carried out under controlled temperatures and pH conditions to optimize the yield and selectivity.
Major Products: The major products formed from these reactions are derivatives of this compound with enhanced inhibitory activity and improved pharmacokinetic properties .
Aplicaciones Científicas De Investigación
Cap-dependent endonuclease-IN-13 has a wide range of scientific research applications, including:
Chemistry: The compound is used as a model inhibitor in studies exploring the mechanisms of cap-dependent endonucleases.
Biology: It serves as a tool to study the role of cap-dependent endonucleases in viral replication and transcription.
Medicine: this compound is being investigated as a potential antiviral drug for treating infections caused by RNA viruses, such as influenza.
Mecanismo De Acción
Cap-dependent endonuclease-IN-13 exerts its effects by inhibiting the activity of cap-dependent endonucleases. These enzymes are responsible for the “cap-snatching” process, where they cleave the 5’ cap structure of host pre-mRNAs to initiate viral mRNA synthesis. By binding to the active site of the endonuclease, this compound prevents this cleavage, thereby inhibiting viral replication . The molecular targets include the PA subunit of the viral RNA polymerase complex, which carries the endonuclease activity .
Comparación Con Compuestos Similares
Baloxavir marboxil: A well-known cap-dependent endonuclease inhibitor used for treating influenza.
Tanshinone I: Identified as a cap-dependent endonuclease inhibitor with broad-spectrum antiviral effects.
Emodin: Another compound with significant inhibitory activity against cap-dependent endonucleases.
Uniqueness: Cap-dependent endonuclease-IN-13 stands out due to its high potency and specificity for cap-dependent endonucleases. Unlike other inhibitors, it has shown a broader spectrum of activity against various RNA viruses, making it a versatile candidate for antiviral drug development .
Propiedades
Fórmula molecular |
C25H20F2N4O4S |
|---|---|
Peso molecular |
510.5 g/mol |
Nombre IUPAC |
(3R,5E)-2-[(11S)-7,8-difluoro-6,11-dihydrobenzo[c][1]benzothiepin-11-yl]-11-hydroxy-5-hydroxyimino-1,2,8-triazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-9,12-dione |
InChI |
InChI=1S/C25H20F2N4O4S/c26-17-6-5-14-16(21(17)27)12-36-19-4-2-1-3-15(19)22(14)31-20-11-13(28-35)7-9-29(20)25(34)23-24(33)18(32)8-10-30(23)31/h1-6,8,10,20,22,33,35H,7,9,11-12H2/b28-13+/t20-,22+/m1/s1 |
Clave InChI |
XIIKIJUUWZWCQC-MUUYWFLDSA-N |
SMILES isomérico |
C\1CN2[C@@H](C/C1=N/O)N(N3C=CC(=O)C(=C3C2=O)O)[C@H]4C5=C(CSC6=CC=CC=C46)C(=C(C=C5)F)F |
SMILES canónico |
C1CN2C(CC1=NO)N(N3C=CC(=O)C(=C3C2=O)O)C4C5=C(CSC6=CC=CC=C46)C(=C(C=C5)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(2E)-2-[3-[bis(trideuteriomethyl)amino]propylidene]tricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,9,11,13-heptaen-5-ol](/img/structure/B12421192.png)










![N-[(2R,3R,4R,5R)-4,5,6-trihydroxy-3-methoxy-1-oxohexan-2-yl]acetamide](/img/structure/B12421253.png)
